Ginsenosid RG4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ginsenoside Rg4 is a rare ginsenoside, a type of saponin found in the roots of Panax ginseng, a plant widely used in traditional Chinese and Korean medicine. Ginsenosides are classified into two main groups: protopanaxadiols and protopanaxatriols. Ginsenoside Rg4 belongs to the protopanaxatriol group and is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Ginsenosid Rg4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Wird auf sein Potenzial zur Behandlung verschiedener Krankheiten untersucht, darunter Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen. .

5. Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere Mechanismen:

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-1 beta.

Krebshemmend: Induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung der Zellproliferation.

Neuroprotektiv: Schützt Neuronen, indem es oxidativen Stress reduziert und Signalwege wie den Phosphoinositid-3-Kinase/Akt-Weg moduliert

Ähnliche Verbindungen:

Ginsenosid Rg1: Bekannt für seine neuroprotektiven und antifatigenden Eigenschaften.

Ginsenosid Rg3: Zeigt starke krebshemmende und entzündungshemmende Wirkungen.

Ginsenosid Rh2: Wird auf seine krebshemmenden und immunmodulatorischen Eigenschaften untersucht

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner starken entzündungshemmenden und antiseptischen Wirkungen. Es hat ein erhebliches Potenzial gezeigt, Lungenverletzungen zu schützen und oxidativen Stress zu reduzieren, was es zu einer wertvollen Verbindung für weitere Forschungs- und therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

Ginsenoside RG4, also known as Ginsenoside F4, is a protopanaxatriol type ginsenoside For instance, Ginsenoside Rc, a related compound, has been found to target TNF-α and DRP-1 .

Mode of Action

Ginsenosides are known to exert their functions via interactions with steroidal receptors . For example, Ginsenoside Rg1 acts through the estrogen receptor and elicits cross-talking with the insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .

Biochemical Pathways

Ginsenosides have been found to modulate multiple physiological activities . For instance, Ginsenoside Rc was found to reverse the alterations of TNF-α and DRP-1 level after oxygen-glucose deprivation reperfusion injury .

Pharmacokinetics

Studies on related ginsenosides suggest that they are quickly absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

Ginsenoside RG4 exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity . In a study on Ginsenoside Rg4’s effect on sepsis, it was found that Rg4 can protect mice from cecal ligation and puncture-induced sepsis .

Action Environment

The content of ginsenosides in different parts of the ginseng plant can be affected by various biological and environmental factors . These factors include the type of soil, temperature, light intensity, and water content .

Biochemische Analyse

Biochemical Properties

Ginsenoside RG4 plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), Akt, and p38 mitogen-activated protein kinase (MAPK). These interactions help maintain endothelial integrity and reduce vascular protein leakage and leukocyte infiltration . Ginsenoside RG4 also scavenges reactive oxygen species (ROS), thereby inhibiting ROS-induced activation of p38 MAPK .

Cellular Effects

Ginsenoside RG4 exhibits protective effects on various cell types, particularly lung endothelial cells. It helps maintain endothelial cell barrier integrity by activating Akt and inhibiting ROS-induced activation of p38 MAPK . Additionally, Ginsenoside RG4 reduces the release of proinflammatory cytokines in bronchoalveolar lavage fluids, thereby mitigating pulmonary inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key signaling molecules such as PI3K and Akt .

Molecular Mechanism

At the molecular level, Ginsenoside RG4 exerts its effects through several mechanisms. It binds to and activates PI3K, leading to the activation of Akt, which in turn helps maintain endothelial cell integrity . Ginsenoside RG4 also inhibits the activation of p38 MAPK by scavenging ROS, thereby reducing inflammation and oxidative stress . Furthermore, this compound modulates gene expression by influencing the activity of transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ginsenoside RG4 have been observed to change over time. The compound is relatively stable and maintains its bioactivity over extended periods. Its degradation can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that Ginsenoside RG4 continues to exhibit protective effects on cellular function, particularly in reducing inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of Ginsenoside RG4 vary with different dosages in animal models. Studies have shown that lower doses of Ginsenoside RG4 (5 mg/kg) are effective in reducing inflammation and improving survival rates in sepsis models . Higher doses (10-15 mg/kg) further enhance these protective effects but may also lead to adverse effects such as renal inflammation and increased cytokine levels . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

Ginsenoside RG4 is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as PI3K and Akt, which play crucial roles in cellular signaling and metabolism . Ginsenoside RG4 also affects metabolic flux by modulating the activity of key signaling molecules and transcription factors involved in inflammatory responses .

Transport and Distribution

Within cells and tissues, Ginsenoside RG4 is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to areas where it can exert its protective effects, such as the endothelial cells in the lungs . The distribution of Ginsenoside RG4 within tissues is influenced by its binding affinity to various proteins and its ability to cross cellular membranes .

Subcellular Localization

Ginsenoside RG4 is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and interacts with key signaling molecules such as PI3K and Akt . The subcellular localization of Ginsenoside RG4 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its ability to modulate cellular signaling and maintain endothelial integrity .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ginsenosid Rg4 kann durch enzymatische Transformationsmethoden synthetisiert werden. Die spezifische Hydrolyse der Seitenketten-Glykoglykosen von Ginsenosiden durch Glykosidasen aus mikrobiellen Kulturen und Pflanzenextraktion ist eine gängige Methode. Enzyme wie β-Glucosidase, β-Xylosidase, α-l-Arabinofuranosidase und α-l-Rhamnosidase werden für die Hydrolyse verwendet .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst physikalische Erwärmungs- und chemische Transformationsmethoden. Verfahren wie Dämpfen, mikrobielle Transformation und Säure-/Alkalibeschichtung werden eingesetzt. Beispielsweise werden Dämpfen bei 95–100 °C für 2 Stunden oder Umwandeln bei 120 °C und 125 MPa für 2 Stunden unter 0,05 % Ameisensäure in 50 % Ethanol als Verfahren eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginsenosid Rg4 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Ginsenosiden, die möglicherweise unterschiedliche pharmakologische Eigenschaften haben .

Vergleich Mit ähnlichen Verbindungen

Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue properties.

Ginsenoside Rg3: Exhibits strong anti-cancer and anti-inflammatory effects.

Ginsenoside Rh2: Studied for its anti-cancer and immune-modulating properties

Uniqueness of Ginsenoside Rg4: Ginsenoside Rg4 is unique due to its potent anti-inflammatory and anti-sepsis effects. It has shown significant potential in protecting against lung injury and reducing oxidative stress, making it a valuable compound for further research and therapeutic applications .

Eigenschaften

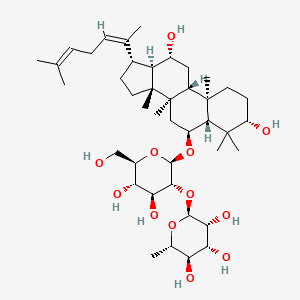

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-KRPFXEAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.